(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid
Description
Significance of Bridged Bicyclic Systems in Organic Chemistry
Bridged bicyclic compounds are a unique class of molecules in which two rings share three or more atoms, creating a distinctive three-dimensional structure. youtube.com This arrangement forms a bridge between two non-adjacent atoms, known as bridgehead atoms. youtube.com Unlike fused or spiro systems, the bridge imparts significant rigidity to the molecular framework, limiting conformational flexibility. youtube.com This structural rigidity is a key feature, influencing the molecule's stereochemistry and chemical reactivity. youtube.com
The constrained nature of bridged bicyclic systems makes them valuable scaffolds in medicinal chemistry and the synthesis of natural products. rsc.orgacs.orgthieme-connect.com Their well-defined three-dimensional shapes allow for the precise spatial arrangement of substituents, which can be crucial for interaction with biological targets. thieme-connect.com In drug discovery, there is a growing effort to move away from flat, two-dimensional molecules, and bridged structures are considered excellent "3D bioisosteres" for common motifs like phenyl rings. rsc.org Replacing aromatic rings with these saturated, rigid scaffolds can lead to improved pharmaceutical properties, including enhanced solubility, greater metabolic stability, and reduced non-specific binding. rsc.org
Overview of the Bicyclo[2.2.2]octane Core Structure
The bicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid bridged bicyclic system. It consists of an eight-carbon framework arranged in three fused six-membered rings, all in a boat-like conformation. The structure is characterized by two bridgehead carbon atoms connected by three two-carbon bridges.
This particular scaffold is a recurring motif in a variety of biologically active compounds and natural products. thieme-connect.comresearchgate.net Its rigid structure serves as a robust platform for constructing complex molecular architectures. The defined geometry of the bicyclo[2.2.2]octane core is instrumental in synthetic strategies, particularly in reactions where stereochemical control is paramount, such as certain cycloaddition reactions. thieme-connect.comacs.org The predictable orientation of substituents on this framework makes it a valuable building block in the design of molecules with specific biological or material properties. thieme-connect.com
Importance of the Carboxylic Acid Functionality in Synthetic Design
The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry, serving as a cornerstone for a vast array of synthetic transformations. quaidianpoint.com Its significance stems from its inherent acidity and its ability to be converted into numerous other functional groups. wikipedia.org
Carboxylic acids act as versatile precursors in the synthesis of derivatives such as esters, amides, acid chlorides, and anhydrides. wikipedia.orgbritannica.com These transformations are fundamental in creating a wide range of organic compounds, from pharmaceuticals to polymers. byjus.com For instance, the Fischer esterification reaction, where a carboxylic acid reacts with an alcohol, is a common method for preparing esters. britannica.com Similarly, the reaction with amines can form amides, which are the basis of peptides and proteins. The reactivity of the carboxyl group allows chemists to introduce diverse functionalities and build molecular complexity, making it an indispensable tool in synthetic design.
Introduction to Chiral Bicyclo[2.2.2]octane-2-carboxylic Acids and the Focus on the (2R) Enantiomer
When a substituent, such as a carboxylic acid group, is attached to the second carbon (C2) of the bicyclo[2.2.2]octane ring, it creates a stereocenter, leading to the existence of enantiomers. These are non-superimposable mirror images of each other, designated as (2R) and (2S) based on the Cahn-Ingold-Prelog priority rules.
The synthesis and separation of these individual enantiomers are critical, as they often exhibit different biological activities. The preparation of enantiomerically pure bicyclic compounds is an area of significant research. nih.gov Methods for achieving this include the use of chiral auxiliaries in asymmetric synthesis or the resolution of a racemic mixture. acs.orgnih.gov Direct separation can also be accomplished using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.gov This article will focus specifically on the properties and synthetic context of the (2R)-enantiomer of bicyclo[2.2.2]octane-2-carboxylic acid.
Properties of Bicyclo[2.2.2]octane-2-carboxylic Acid
| Property | Value |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol nih.gov |
| IUPAC Name | bicyclo[2.2.2]octane-2-carboxylic acid nih.gov |
| CAS Number | 29221-25-8 nih.gov |
| Topological Polar Surface Area | 37.3 Ų nih.gov |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 2 echemi.com |
| Rotatable Bond Count | 1 echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-KAVNDROISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r Bicyclo 2.2.2 Octane 2 Carboxylic Acid and Its Chiral Derivatives
Enantioselective Synthesis Strategies
Enantioselective synthesis is crucial for obtaining specific stereoisomers of chiral molecules. For bicyclo[2.2.2]octane derivatives, several key strategies have been developed, including asymmetric Diels-Alder reactions, the use of chiral auxiliaries, and chiral reductive amination.
The Diels-Alder reaction is a powerful tool for the construction of the bicyclo[2.2.2]octane core. Asymmetric variations of this reaction allow for the stereocontrolled synthesis of chiral products.
One approach to asymmetric Diels-Alder reactions involves the use of chiral dienophiles. For instance, chiral β-nitroacrylates have been employed as reactive dienophiles in diastereoselective Diels-Alder reactions with 1,3-cyclohexadiene (B119728). nih.gov This methodology has been successfully used to synthesize enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. nih.gov The reaction proceeds via a [4+2] cycloaddition, where the stereochemistry of the final product is directed by the chiral auxiliary attached to the nitroacrylate.
Another example involves the stereoselective intermolecular Diels-Alder cycloaddition of an intermediate pyrazinone with chiral acrylate-derived dienophiles. nih.govwm.edu This method provides rapid access to the bicyclo[2.2.2]diazaoctane core, which is present in several prenylated indole (B1671886) alkaloids. nih.govwm.edu The use of a 2-nitroacrylate dienophile was found to be crucial for achieving the desired regiochemistry. nih.gov
Catalytic asymmetric Diels-Alder reactions offer an efficient and atom-economical route to chiral bicyclo[2.2.2]octane derivatives. Chiral oxazaborolidinium catalysts have been utilized to construct the bicyclo[2.2.2]octane framework, leading to the synthesis of various C₁- and C₂-symmetric chiral diene ligands. acs.org This approach provides an alternative to previously reported methods for chiral diene synthesis. acs.org
Furthermore, chiral cyclopentadienyl (B1206354) rhodium(I) complexes bearing C₂-symmetric chiral bridged-ring-fused Cp ligands have been developed. researchgate.netbohrium.com These catalysts have been successfully applied to asymmetric C-H activation reactions, demonstrating their potential in the synthesis of complex chiral molecules containing the bicyclo[2.2.2]octane scaffold. researchgate.netbohrium.com
Diastereoselective cycloaddition reactions are instrumental in creating key intermediates for the synthesis of complex natural products containing the bicyclo[2.2.2]octane core. The Diels-Alder reaction between a diene and a dienophile can lead to the formation of multiple stereoisomers. By controlling the reaction conditions and the nature of the reactants, a specific diastereomer can be selectively produced.
For example, the synthesis of brevianamide (B1173143) B and premalbrancheamide, which are [2.2.2]diazabicyclic natural products, utilizes a stereoselective intermolecular Diels-Alder cycloaddition of an intermediate pyrazinone with both achiral and chiral acrylate-derived dienophiles. nih.govwm.edu This reaction provides a direct entry to the bicyclo[2.2.2]diazaoctane core. nih.govwm.edu Similarly, the synthesis of highly functionalized bicyclo[2.2.2]octene derivatives has been achieved through a regioselective Diels-Alder reaction between 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene, followed by enzymatic resolution. researchgate.net
| Reaction Type | Reactants | Product Core | Key Feature |
|---|---|---|---|
| Intermolecular Diels-Alder | Pyrazinone and acrylate-derived dienophiles | Bicyclo[2.2.2]diazaoctane | Provides direct access to the core of brevianamide B and premalbrancheamide. nih.govwm.edu |
| Regioselective Diels-Alder | 3,6-dimethyl-o-quinone monoacetal and 1,1-diethoxyethylene | Bicyclo[2.2.2]octene | Yields highly functionalized derivatives with two quaternary carbon centers. researchgate.net |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. In the synthesis of bicyclo[2.2.2]octane-2-carboxylic acid derivatives, chiral auxiliaries can be attached to either the diene or the dienophile in a Diels-Alder reaction.
For instance, a chiral β-nitroacrylate derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid acts as a reactive dienophile in a diastereoselective Diels-Alder reaction with 1,3-cyclohexadiene. nih.gov After the cycloaddition, the chiral auxiliary can be removed to yield the enantiopure bicyclo[2.2.2]octane derivative. This strategy has been employed to synthesize enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. nih.gov
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. Chiral variations of this reaction can be used to introduce amino groups stereoselectively into the bicyclo[2.2.2]octane framework.
While direct chiral reductive amination on a pre-formed bicyclo[2.2.2]octane-2-carboxylic acid precursor is a plausible strategy, much of the existing research focuses on incorporating the amino group at an earlier stage. For example, the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids was achieved through a Diels-Alder reaction using a chiral β-nitroacrylate, where the nitro group serves as a precursor to the amine. nih.gov The nitro group is subsequently reduced to an amine, and the carboxylic acid is unmasked.
Another approach involves the use of chiral ligands in catalytic reductive amination. While not specifically detailed for bicyclo[2.2.2]octane-2-carboxylic acid in the provided context, this is a general and powerful strategy for asymmetric amine synthesis.
Asymmetric Diels-Alder Cycloadditions
General Synthetic Routes to the Bicyclo[2.2.2]octane-2-carboxylic Acid Scaffold
The formation of the fundamental bicyclo[2.2.2]octane core is the critical phase in the synthesis of its carboxylic acid derivatives. Key strategies include cycloadditions, ring-closing reactions, and the functionalization of pre-existing scaffolds.
The Diels-Alder reaction is a cornerstone for the synthesis of the bicyclo[2.2.2]octane skeleton. This [4+2] cycloaddition typically involves the reaction of a 1,3-cyclohexadiene derivative with a suitable dienophile, such as acrylic acid or its esters, to form a bicyclo[2.2.2]octene adduct. nih.govcdnsciencepub.com This adduct can then be converted to the target saturated carboxylic acid.
To achieve enantioselectivity and obtain the desired (2R) isomer, chiral auxiliaries or chiral catalysts are employed. For instance, a chiral β-nitroacrylate can act as a reactive dienophile in a diastereoselective Diels-Alder reaction with 1,3-cyclohexadiene, leading to enantiopure precursors. nih.gov Lewis acids are often used to accelerate the reaction and enhance both regioselectivity and stereoselectivity. nih.gov
Table 1: Examples of Diels-Alder Reactions in Bicyclo[2.2.2]octane Synthesis
| Diene | Dienophile | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Cyclohexadiene | Chiral β-nitroacrylate | Not specified | Precursor to enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid | nih.gov |
| 5-Substituted 1,3-cyclohexadiene | Methacrolein | Ytterbium trichloride (B1173362) (Lewis acid) | Bicyclo[2.2.2]octane aldehyde (precursor to carboxylic acid) | nih.gov |
| 2,6-Dimethylphenol (in situ generation of diene via Wessely oxidation) | Acrylic acid | Lead tetraacetate | exo-6-Hydroxy-4,6-dimethyl-5-oxobicyclo[2.2.2]oct-7-ene-exo-2-carboxylic acid lactone | cdnsciencepub.com |
Ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures and has been applied to the synthesis of complex molecules containing the bicyclo[2.2.2]octene framework. While not typically used to form the core scaffold from an acyclic precursor, RCM is instrumental in creating additional fused rings onto an existing bicyclo[2.2.2]octene unit. This is particularly relevant for synthesizing propellanes, which are Y-shaped tricyclic molecules. nih.govrsc.org
The typical sequence involves a Diels-Alder reaction to form the initial bicyclo[2.2.2]octene derivative, followed by C-allylation to introduce two olefinic tethers. A subsequent RCM reaction using a ruthenium-based catalyst (e.g., Grubbs catalyst) closes the ring to form the propellane structure. nih.gov Ring-rearrangement metathesis (RRM) is another related strategy that can be used to transform bicyclo[2.2.2]octene derivatives into other fused ring systems, such as decalins. beilstein-journals.org
The bicyclo[2.2.2]octane-2-carboxylic acid can be prepared through the oxidation of appropriate precursors. A logical synthetic pathway involves the oxidation of bicyclo[2.2.2]octan-2-ol. This transformation can be achieved in a two-step process. First, the secondary alcohol is oxidized to the corresponding ketone, bicyclo[2.2.2]octan-2-one. google.com Subsequently, the ketone can be further oxidized to the desired carboxylic acid using strong oxidizing agents. Another related method involves the oxidative decarboxylation of bicyclo[2.2.2]octane dicarboxylic acids using reagents like lead tetraacetate to yield bicyclo[2.2.2]octene derivatives, which can then be further functionalized. cdnsciencepub.com
Direct carboxylation provides a route to install the carboxylic acid function onto a pre-formed bicyclo[2.2.2]octane skeleton. This can be accomplished by generating a nucleophilic bicyclo[2.2.2]octyl intermediate, such as an organolithium or Grignard reagent, from a corresponding halide. This organometallic intermediate is then reacted with carbon dioxide (CO2) as an electrophile to form the carboxylate, which is subsequently protonated to yield the carboxylic acid. While specific examples for the parent (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid are not extensively detailed, this remains a fundamental and viable strategy in organic synthesis for introducing carboxylic acid groups.
Key Derivatization and Conversion Steps within Synthetic Protocols
Once the initial bicyclic structure is formed, several key reactions are employed to achieve the final target molecule, including saturation of double bonds and removal of protecting groups.
Catalytic hydrogenation is a crucial and widely used step in the synthesis of bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives. nih.govnih.govmdpi.comresearchgate.net Its primary application is the saturation of the carbon-carbon double bond within the bicyclo[2.2.2]oct-5-ene ring, which is the typical product of Diels-Alder reactions. This reduction converts the unsaturated scaffold to the fully saturated bicyclo[2.2.2]octane system.
This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. mdpi.com Beyond saturation, catalytic hydrogenation also serves as an effective method for deprotection. For example, it can be used to reduce a nitro group to an amine, a common transformation in the synthesis of aminobicyclo[2.2.2]octane carboxylic acids. nih.govresearchgate.net
Table 2: Applications of Catalytic Hydrogenation in Bicyclo[2.2.2]octane Synthesis
| Substrate | Catalyst | Conditions | Transformation | Reference |
|---|---|---|---|---|
| Unsaturated methyl ester (from aldehyde precursor) | Not specified | Not specified | Saturation of side-chain double bond | nih.gov |
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | 10% Pd/C | 50 bar H₂, 50 °C, EtOH | Saturation of ring double bond | mdpi.com |
| Ethyl 2-t-butoxycarbonylamino-3-endo-nitro-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate (related bicyclic system) | Not specified | Not specified | Reduction of nitro group and saturation of double bond | researchgate.net |
| Diels-Alder cycloadduct with nitro group | Not specified | Not specified | Transformation into enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid | nih.gov |
Esterification and Hydrolysis Reactions in Synthetic Sequences
Esterification and subsequent hydrolysis are fundamental steps in the synthesis of this compound and its derivatives. These reactions are often employed to protect the carboxylic acid moiety during other transformations, to facilitate purification, or to enable chiral resolution.
In many synthetic pathways, the bicyclic carboxylic acid is initially formed as an ester, often as the result of a cycloaddition reaction where an acrylate (B77674) derivative is used as the dienophile. researchgate.net The ester group serves as a stable protecting group while other parts of the molecule are modified. The final step in these sequences is typically the hydrolysis of the ester to liberate the desired carboxylic acid.
For instance, the synthesis of various enantiomerically enriched cis- and trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acids involves the hydrolysis of their corresponding ethyl esters as a crucial final step. nih.gov This conversion is often achieved under basic conditions, for example, using potassium hydroxide (B78521) in an ethanol-water mixture, followed by acidification to yield the final product. sci-hub.st Similarly, the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids involves the transformation of major cycloadducts, which implicitly requires the hydrolysis of an ester precursor. researchgate.netnih.gov
Conversely, esterification is used to convert the carboxylic acid to an ester, for example, by treating the silver salt of the acid with an alkyl iodide. sci-hub.st This can be necessary for subsequent reactions or for analytical purposes.
Table 1: Examples of Esterification and Hydrolysis Reactions
| Precursor / Product | Reaction | Reagents and Conditions | Purpose in Synthesis | Reference |
|---|---|---|---|---|
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Hydrolysis | Microwave, H₂O, 100 °C | Deprotection to form the final carboxylic acid. | nih.gov |
| 4-Cyanobicyclo[2.2.2]octane-1-carboxylic acid ethyl ester | Hydrolysis | Potassium hydroxide in 95% ethanol (B145695), reflux | Conversion of the ester to the carboxylic acid. | sci-hub.st |
| Bicyclic azide (B81097) ester | Alkaline Hydrolysis | Not specified | Formation of the corresponding carboxylic acid prior to further functional group transformation. | chemrxiv.org |
Stereoselective Functional Group Interconversions
The synthesis of specific chiral derivatives of bicyclo[2.2.2]octane-2-carboxylic acid often requires the stereoselective modification of functional groups on the bicyclic core. These interconversions are critical for establishing the desired stereochemistry of substituents.
Hydrogenation is a common method for stereoselectively reducing double bonds within the bicyclic framework. For example, the double bond in 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives can be reduced with hydrogen gas over a palladium on carbon (Pd/C) catalyst to yield the saturated cis-amino acid. nih.govresearchgate.net This reaction typically proceeds with high stereoselectivity, with the hydrogen adding from the less sterically hindered face of the double bond.
Isomerization can be employed to alter the stereochemical configuration at a specific carbon center. For instance, the C-2 isomerization of an ethyl aminobicyclo[2.2.2]oct-5-ene-carboxylate can be achieved using sodium ethoxide in ethanol at elevated temperatures, allowing access to different stereoisomers from a single precursor. nih.gov
Other functional group interconversions include the reduction of azide groups to amines. The catalytic hydrogenation of a bicyclic azide can produce the corresponding amino acid, which can then be esterified. chemrxiv.org Furthermore, stereoselective functionalization of an olefinic bond can be achieved through processes like iodolactonization, followed by reduction with tributyltin hydride (Bu₃SnH), to introduce new stereocenters with high control. researchgate.net
Table 2: Examples of Stereoselective Functional Group Interconversions
| Starting Material | Reaction | Reagents and Conditions | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate | Isomerization | NaOEt, EtOH, 70 °C | Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate | Inversion of configuration at C-2. | nih.gov |
| Ethyl aminobicyclo[2.2.2]oct-5-ene-carboxylate derivative | Hydrogenation | H₂, Pd/C | Ethyl aminobicyclo[2.2.2]octane-carboxylate derivative | Stereoselective addition of hydrogen to form the cis product. | nih.gov |
| Bicyclic azide carboxylic acid | Catalytic Hydrogenation | Not specified | Bicyclic amino acid | Reduction of azide to amine. | chemrxiv.org |
Optimization of Synthetic Protocols for Enhanced Yield and Stereocontrol
The optimization of synthetic routes is crucial for the efficient and large-scale production of enantiomerically pure this compound and its derivatives. Key areas of optimization include improving reaction yields, enhancing stereoselectivity, and simplifying purification processes.
One primary strategy for achieving high stereocontrol is the use of chiral auxiliaries in key bond-forming steps, such as the Diels-Alder reaction. researchgate.netnih.gov For example, a chiral β-nitroacrylate derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid can act as a reactive dienophile. Its reaction with 1,3-cyclohexadiene proceeds as a diastereoselective Diels-Alder reaction, leading to major cycloadducts that can be transformed into enantiopure trans-aminobicyclic[2.2.2]octane-2-carboxylic acids. researchgate.netnih.govsigmaaldrich.com
Optimization of reaction conditions is another critical factor. In hydrogenation reactions, the use of continuous flow hydrogenation systems, such as the H-cube™, can offer advantages over batch processes, including improved safety, efficiency, and catalyst handling. nih.gov The choice of catalyst, solvent, temperature, and pressure are all parameters that can be fine-tuned to maximize yield and stereoselectivity.
For resolution of racemic mixtures, the choice of resolving agent and crystallization conditions is paramount. The resolution of racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has been successfully achieved through diastereomeric salt formation with O,O'-dibenzoyltartaric acid, allowing for the separation of enantiomers. nih.gov The efficiency of such resolutions depends on factors like solvent choice and temperature, which must be optimized to achieve high diastereomeric excess. nih.gov
Table 3: Parameters for Synthetic Protocol Optimization
| Synthetic Step | Parameter for Optimization | Example | Goal | Reference |
|---|---|---|---|---|
| Diels-Alder Cycloaddition | Chiral Auxiliary | Use of a chiral β-nitroacrylate dienophile. | Induce high diastereoselectivity in the formation of the bicyclic core. | researchgate.netnih.gov |
| Hydrogenation | Reaction Technology | Continuous flow hydrogenation (H-cube™ system). | Improve efficiency, safety, and control over the reduction step. | nih.gov |
| Chiral Resolution | Resolving Agent/Conditions | Diastereomeric salt formation with (+)- or (-)-O,O'-dibenzoyltartaric acid in ethanol at 70 °C. | Efficient separation of enantiomers from a racemic mixture. | nih.gov |
Stereochemical Investigations of Bicyclo 2.2.2 Octane 2 Carboxylic Acid and Its Chiral Derivatives
Characterization of Stereoisomers and Enantiomers
Bicyclo[2.2.2]octane-2-carboxylic acid, with the molecular formula C₉H₁₄O₂, possesses a chiral carbon atom at position 2 of the bicyclic system. smolecule.comnih.gov This chirality gives rise to a pair of enantiomers: (2R)-bicyclo[2.2.2]octane-2-carboxylic acid and (2S)-bicyclo[2.2.2]octane-2-carboxylic acid. These stereoisomers are non-superimposable mirror images of each other. The absolute configuration of each enantiomer is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. qmul.ac.uk
In addition to enantiomers, derivatives of this compound can also exist as diastereomers, such as cis and trans isomers, when additional substituents are present on the bicyclic core. nih.govresearchgate.net For instance, in 3-aminobicyclo[2.2.2]octane-2-carboxylic acid, the relative orientation of the amino and carboxylic acid groups gives rise to cis (endo) and trans (exo) diastereomers, each of which can exist as a pair of enantiomers. nih.gov The characterization and separation of these distinct stereoisomers are crucial for understanding their specific biological activities and chemical properties.
Enantiomeric Resolution and Separation Techniques
The separation of racemic mixtures of bicyclo[2.2.2]octane-2-carboxylic acid and its derivatives into their constituent enantiomers is a critical step for stereochemical studies and applications. High-performance liquid chromatography and crystallization-based methods are prominent techniques employed for this purpose.
Direct high-performance liquid chromatographic (HPLC) separation is a widely used and reliable technique for the analytical and preparative resolution of enantiomers. researchgate.net This method utilizes chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.
For derivatives of bicyclo[2.2.2]octane-2-carboxylic acid, such as its amino acid analogs, various CSPs have proven effective. nih.govnih.gov Macrocyclic glycopeptide antibiotics (e.g., Chirobiotic T, T2, TAG) and zwitterionic CSPs based on cinchona alkaloids like quinine (B1679958) and quinidine (B1679956) have been successfully employed. nih.govnih.govsigmaaldrich.com The separation efficiency is highly dependent on the mobile phase composition, including the use of acid and base modifiers, and the operational mode (e.g., reversed-phase, polar organic, or polar ionic mode). nih.govnih.gov Thermodynamic studies based on the effect of column temperature have shown that these enantioseparations are typically enthalpically driven. nih.govnih.govsigmaaldrich.com
| Analyte Type | Chiral Stationary Phase (CSP) Type | Separation Mode | Reference |
|---|---|---|---|
| Bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids | Macrocyclic Glycopeptide (e.g., Chirobiotic T, T2, TAG) | Reversed-Phase, Polar Organic, Polar Ionic | nih.gov |
| Bicyclo[2.2.2]octane-based 3-amino-2-carboxylic acids | Zwitterionic (Cinchona Alkaloid-based) | Polar-Ionic | nih.govsigmaaldrich.com |
Classical resolution through the formation of diastereomeric salts is a powerful technique for enantiomeric enrichment on a preparative scale. nih.gov This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these salts can be separated by fractional crystallization. nih.govresearchgate.net
For example, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate, a derivative of the core structure, was successfully resolved using O,O'-dibenzoyltartaric acid. nih.govresearchgate.net The diastereomeric salts were formed and then separated based on solubility differences. Following separation, the individual diastereomeric salts are treated with acid to cleave the resolving agent, yielding the enantiomerically enriched carboxylic acids. nih.gov
Determination of Absolute and Relative Stereochemistry
Once separated, the unambiguous assignment of the absolute and relative configuration of each stereoisomer is essential. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive methods for this purpose.
X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in the solid state, allowing for the unequivocal determination of both relative and absolute stereochemistry. nih.govresearchgate.net Structural analyses of bicyclo[2.2.2]octane-2-carboxylic acid derivatives reveal detailed insights into their molecular architecture. smolecule.com
These compounds often crystallize as centrosymmetric dimers, where two molecules are linked by hydrogen bonds between their carboxylic acid groups. smolecule.com The rigid bicyclic framework is not perfectly symmetrical, with crystallographic data showing significant twisting of the three ethylene (B1197577) bridges. smolecule.com This strain is quantified by bridgehead-to-bridgehead torsion angles. smolecule.com
| Structural Feature | Observed Detail | Reference |
|---|---|---|
| Crystal Packing | Centrosymmetric carboxyl dimers via hydrogen bonding | smolecule.com |
| Hydrogen Bond Distance (O-O) | Approximately 2.65 Å | smolecule.com |
| Bridgehead Torsion Angles | Typically range from 9° to 13° | smolecule.com |
NMR spectroscopy is a powerful tool for determining the stereochemistry of molecules in solution. nih.govresearchgate.net For bicyclo[2.2.2]octane derivatives, both ¹H and ¹³C NMR are used to elucidate relative configurations. nih.govcdnsciencepub.com
In ¹H NMR, the relative stereochemistry (e.g., cis vs. trans) can often be determined by analyzing the proton-proton coupling constants (³J(H,H)). nih.govresearchgate.net The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, which differs for various stereoisomers. researchgate.net For example, the apparent coupling constant J₂,₃ for a trans configuration in a 3-aminobicyclo[2.2.2]octane-2-carboxylic acid is distinct from the value expected for the cis configuration where the dihedral angle is near 0°. researchgate.net
¹³C NMR spectroscopy is also highly sensitive to the stereochemical environment. cdnsciencepub.com The chemical shifts of the carbon atoms within the rigid bicyclic skeleton are influenced by the orientation of nearby substituents. cdnsciencepub.com Studies have shown that interactions between closely neighboring substituents can cause characteristic shielding or deshielding effects that are useful for stereochemical assignments. cdnsciencepub.com
| NMR Technique | Application in Stereochemical Analysis | Example Data Point | Reference |
|---|---|---|---|
| ¹H NMR | Determination of relative configuration via ³J(H,H) coupling constants. | For (±)-trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid, H-2 appears as a doublet at 2.34 ppm with J = 6.1 Hz. | nih.gov |
| ¹³C NMR | Elucidation of stereochemistry through substituent-induced shielding/deshielding effects. | Syn-axial interactions can cause deshielding of carbons by as much as 8.6 ppm in substituted bicyclo[2.2.2]octanes. | cdnsciencepub.com |
Chiroptical Methods, including Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical investigation of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The resulting CD spectrum provides information about the absolute configuration and conformation of a molecule.
In the context of bicyclo[2.2.2]octane derivatives, CD spectroscopy has been instrumental in assigning the absolute configuration of various chiral compounds. The rigid bicyclic skeleton provides a well-defined framework that allows for the correlation of the observed CD signals with the spatial arrangement of substituents.
For chromophores present in these systems, such as the carbonyl group in keto derivatives or the carboxyl group in the target molecule, electronic transitions can give rise to characteristic CD bands, known as Cotton effects. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore.
While specific experimental CD data for this compound is not available in the reviewed literature, studies on related chiral bicyclic ketones and amino acids provide insight into the expected chiroptical behavior. For instance, the absolute configuration of bicyclic keto-alcohols has been successfully determined using CD spectroscopy.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD measurements to predict and interpret the spectra. These computational methods can help to correlate the observed CD signals with specific electronic transitions and conformational features of the molecule.
The investigation of the CD spectra of this compound and its derivatives would be a valuable contribution to the field of stereochemistry, providing a deeper understanding of the structure-chiroptical property relationships within this important class of bicyclic compounds.
An exploration into the chemical transformations and derivatization of this compound reveals a versatile scaffold for the synthesis of a diverse array of complex molecules. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core provides a unique template for the development of novel compounds with potential applications in medicinal chemistry and materials science. This article delves into the key chemical modifications of this carboxylic acid, focusing on the synthesis of its esters and amides, the introduction of amino functionalities, regioselective and stereoselective modifications of the bicyclic ring system, and the creation of polyfunctionalized derivatives.
Applications of 2r Bicyclo 2.2.2 Octane 2 Carboxylic Acid in Advanced Organic Synthesis
Role as a Chiral Building Block
The inherent chirality and rigid structure of (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid make it an exemplary chiral building block for the synthesis of intricate and functionally rich molecules.
Construction of Complex Molecular Architectures
The bicyclo[2.2.2]octane skeleton provides a robust and predictable platform for the spatial arrangement of functional groups, which is a critical aspect in the design of complex molecules. The carboxylic acid moiety of the (2R)-enantiomer serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger and more elaborate structures. The defined stereocenter at the 2-position ensures the transfer of chirality, which is fundamental in the synthesis of enantiomerically pure compounds. For instance, the rigid bicyclic framework has been utilized to create novel peptidomimetics and foldamers, where the constrained nature of the bicyclo[2.2.2]octane unit induces specific secondary structures. nih.gov
Intermediates in Pharmaceutical and Agrochemical Synthesis
The unique structural and physicochemical properties of the bicyclo[2.2.2]octane core have garnered significant interest in medicinal and agrochemical research. The incorporation of this rigid scaffold can lead to compounds with improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. nih.gov this compound is a valuable intermediate for the synthesis of novel therapeutic agents and agrochemicals. For instance, bicyclo[2.2.2]octane derivatives have been investigated as building blocks for therapeutic agents aimed at treating metabolic syndrome. google.com The bicyclic framework can act as a bioisostere for aromatic rings, offering a three-dimensional alternative that can modulate a compound's properties. nih.gov While specific examples of commercial drugs or agrochemicals directly derived from this compound are not prominently disclosed, the patent literature indicates a strong interest in this and related structures for the development of new bioactive compounds.
Contributions to Asymmetric Catalysis
The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands and organocatalysts, which are pivotal for the development of enantioselective transformations.
Development of Chiral Catalysts and Ligands Incorporating the Bicyclo[2.2.2]octane Scaffold
The rigid bicyclo[2.2.2]octane framework, when incorporated into ligand structures, can create a well-defined and sterically demanding chiral environment around a metal center. This is crucial for achieving high levels of stereocontrol in metal-catalyzed asymmetric reactions. Derivatives of bicyclo[2.2.2]octane, such as chiral diamines and dienes, have been successfully employed as ligands in a variety of catalytic processes.
For example, C2-symmetric bicyclo[2.2.2]octadienes have been developed as highly effective chiral ligands for rhodium-catalyzed asymmetric arylation reactions. rsc.org Similarly, chiral cyclopentadienyl (B1206354) rhodium(I) complexes bearing a C2-symmetric bridged-ring-fused Cp ligand derived from the bicyclo[2.2.2]octane scaffold have shown excellent performance in asymmetric C-H activation reactions. nih.gov Furthermore, salen-metal complexes derived from chiral diamines based on the bicyclo[2.2.2]octane framework have proven to be effective catalysts for a range of asymmetric transformations, including the hetero-Diels-Alder reaction and the Nozaki-Hiyama-Kishi reaction. researchgate.netacs.org
Table 1: Applications of Bicyclo[2.2.2]octane-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Reference |
| C2-Symmetric Bicyclo[2.2.2]octadienes | Rhodium | Asymmetric Arylation | rsc.org |
| Chiral Cyclopentadienyl (Cp) Ligands | Rhodium | Asymmetric C-H Activation | nih.gov |
| Salen Ligands | Chromium(III) | Hetero-Diels-Alder | researchgate.netacs.org |
| Salen Ligands | Chromium(II) | Nozaki-Hiyama-Kishi Reaction | researchgate.net |
| Salen Ligands | Copper(I) | Asymmetric Henry Reaction | researchgate.net |
| Salen Ligands | Cobalt(II) | Asymmetric Cyclopropanation | researchgate.net |
Organocatalysis Utilizing Bicyclo[2.2.2]octane-Derived Structures
In addition to their use in metal-based catalysis, chiral derivatives of the bicyclo[2.2.2]octane scaffold have emerged as powerful organocatalysts. These catalysts, which are purely organic molecules, offer a greener and often more accessible alternative to metal catalysts.
A notable example is the use of peptides incorporating the constrained β-amino acid, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a derivative of the title compound. nih.gov These ABOC-containing tripeptide catalysts have been shown to effectively catalyze the aldol (B89426) reaction with high enantioselectivity. nih.gov The rigid bicyclic structure of the ABOC residue plays a crucial role in creating a well-organized chiral microenvironment that directs the stereochemical outcome of the reaction.
Furthermore, chiral diamines derived from the bicyclo[2.2.2]octane skeleton have been utilized in organocatalytic transformations. For instance, the 1,2-diaminobicyclo[2.2.2]octane derivative, DABO, has been used to build new chiral ligands that are efficient in copper-catalyzed asymmetric Henry reactions, showcasing the interplay between organocatalytic principles and metal catalysis. nih.gov
Application in Stereoselective Chemical Transformations (e.g., Henry Reaction, Aldol Reaction)
While direct application of this compound as a catalyst or chiral auxiliary in stereoselective transformations like the Henry or Aldol reactions is not extensively documented, the inherent chirality and rigidity of its bicyclic scaffold have inspired the development of potent chiral catalysts from its derivatives. The well-defined spatial arrangement of substituents on the bicyclo[2.2.2]octane core provides a powerful tool for inducing asymmetry in chemical reactions.
A prominent example is the use of cis-2,5-diaminobicyclo[2.2.2]octane, a derivative of the core structure, as a chiral scaffold. acs.org This diamine has been used to synthesize "salen" ligands, which can coordinate with various transition metals to form effective asymmetric catalysts. acs.org These catalysts have shown high efficacy in a range of enantioselective transformations.
Key Catalytic Applications of Bicyclo[2.2.2]octane-Derived Salen Complexes:
| Catalytic Reaction | Metal Complex | Outcome |
| Nozaki–Hiyama–Kishi Allylation | Chromium(II)-salen | Enantioselective formation of homoallylic alcohols. acs.org |
| Hetero-Diels–Alder Cycloaddition | Chromium(III)-salen | Catalyzes the formation of dihydropyranones with high stereocontrol. acs.org |
| Asymmetric Cyclopropanation | Cobalt(II)-salen | Efficient catalysis for the cyclopropanation of 1,1-disubstituted alkenes. acs.org |
The predictable stereochemical outcomes of these reactions are attributed to the rigid bicyclic framework of the ligand. The scaffold creates a well-defined chiral pocket around the metal center, effectively shielding one face of the coordinated substrate and allowing the reagent to attack from the unhindered face. acs.org This consistent facial selectivity highlights the potential of the bicyclo[2.2.2]octane system as a superior chiral scaffold for designing new asymmetric catalysts. acs.org
Utilisation in Foldamer Chemistry and Peptide Mimicry
The conformationally constrained nature of the bicyclo[2.2.2]octane scaffold makes its derivatives, particularly β-amino acid analogues, highly valuable in the field of foldamer chemistry and for designing peptide mimics. acs.orgnih.gov Foldamers are oligomers that adopt well-defined, stable secondary structures, similar to proteins and nucleic acids.
The derivative, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), has been identified as a potent building block for inducing specific secondary structures in synthetic peptides. acs.org Its rigid bicyclic structure drastically reduces the conformational freedom of the peptide backbone, enabling the formation of stable reverse turns and helical structures. acs.org When incorporated into the center of a tripeptide, ABOC can induce a highly stable reverse-turn. acs.org
Furthermore, the bicyclo[2.2.2]octane core has been employed as a structural mimic for key amino acid residues in biologically important peptide motifs. nih.gov For instance, it has been used to replicate the spatial arrangement of two critical leucine residues in the LXXLL pentapeptide motif, which is responsible for the interaction between nuclear hormone receptors and steroid receptor coactivators (SRCs). nih.gov By presenting side chains in a precise three-dimensional orientation, the bicyclic system can mimic the bioactive conformation of the peptide, providing a non-peptidic scaffold for developing potential therapeutic agents that can disrupt these protein-protein interactions. nih.gov
Applications in Foldamer Structure and Peptide Mimicry:
| Application Area | Derivative Used | Structural Outcome or Mimicry |
| Foldamer Chemistry | 1-Aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) | Induces stable reverse-turns and helical structures in oligomers. acs.org |
| Peptide Mimicry | Substituted Bicyclo[2.2.2]octane Core | Mimics the spatial orientation of leucine residues in the LXXLL motif of SRCs. nih.gov |
The use of these constrained building blocks is a key strategy in designing new generations of bioactive compounds, enzyme inhibitors, and other functional biomolecules. nih.gov
Exploration in Material Science and Polymer Chemistry
The rigidity and thermal stability inherent to the bicyclo[2.2.2]octane structure have made it an attractive building block for high-performance polymers. smolecule.com Incorporating this alicyclic unit into polymer backbones can significantly enhance their material properties, leading to materials with high thermal resistance, improved solubility, and desirable optical characteristics. mdpi.comacs.org
Derivatives such as bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride have been used as monomers in the synthesis of polyimides. mdpi.comacs.org Aromatic polyimides are known for their exceptional thermal and chemical resistance but often suffer from poor solubility and processability. The introduction of the non-coplanar, rigid bicyclo[2.2.2]octane unit disrupts chain packing, which improves the solubility of the resulting polyimides in organic solvents without compromising their thermal stability. mdpi.com
Polyimides synthesized from bicyclo[2.2.2]octane-based dianhydrides exhibit high glass transition temperatures (Tg), often above 300°C, and excellent thermal stability, with decomposition temperatures typically exceeding 400°C. mdpi.comacs.org Moreover, these polymers can form films that are colorless and possess high optical transparency, making them suitable for applications in microelectronics and optoelectronics. acs.org The rigid bicyclic structure serves as a potential candidate for developing new materials with specific, enhanced properties like thermal stability. smolecule.com
Properties of Polyimides Incorporating a Bicyclo[2.2.2]octane Scaffold:
| Polymer Base | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. | Film Properties |
| Bicyclo[2.2.2]octane Dianhydride + Aromatic Diamines | > 380 °C (in most cases) | > 450 °C | Colorless, high optical transparency (>86%). acs.org |
| Bicyclo[2.2.2]oct-7-ene Dianhydride + Aromatic Diamines | 272 - 355 °C | > 400 °C | Amorphous, soluble in organic solvents. mdpi.com |
Computational and Mechanistic Investigations of 2r Bicyclo 2.2.2 Octane 2 Carboxylic Acid
Molecular Modeling and Conformational Analysis
The bicyclo[2.2.2]octane skeleton is characterized by its exceptional conformational rigidity, which arises from its three fused rings that lock substituents into fixed positions. Unlike more flexible cyclic systems, this framework exhibits significantly reduced conformational freedom. acs.orgnih.gov
Detailed conformational analyses reveal that the bicyclo[2.2.2]octane system has limited flexibility, with the boat-shaped conformation identified as the global minimum energy structure. The rigidity of the framework is a key factor in its application as a template in asymmetric synthesis. acs.orgnih.gov Computational studies using density functional theory (DFT) have been employed to quantify the strain energy associated with the bicyclic structure and have confirmed the preference for the boat conformation.
Ring strain analysis indicates that the bicyclo[2.2.2]octane framework possesses a moderate level of strain due to the enforced geometry of the bridged system. This strain is a balance between the angle strain and torsional strain created by the three bridges of equal length. Despite these geometric constraints, the structure is relatively stable. In substituted derivatives, skeletal twisting can occur, which may influence the orientation of substituents and, consequently, the molecule's reactivity. cdnsciencepub.com
Table 1: Conformational Properties of the Bicyclo[2.2.2]octane Framework
| Property | Description | Source |
|---|---|---|
| Primary Conformation | Boat-shaped conformation | |
| Flexibility | Highly rigid with limited conformational freedom | acs.orgnih.gov |
| Ring Strain | Moderate, resulting from a balance of angle and torsional strain |
| Computational Methods | Density Functional Theory (DFT) is commonly used for analysis | |
Reaction Mechanism Elucidation for Synthetic Pathways
Computational studies have been crucial in elucidating the mechanisms of synthetic routes to bicyclo[2.2.2]octane derivatives. The Diels-Alder reaction is a primary method for constructing this bicyclic skeleton. For instance, the reaction of 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole with vinylene carbonate yields cycloaddition products with the bicyclo[2.2.2]octane framework. nih.gov
Another significant synthetic approach is the tandem reaction, which allows for rapid access to bicyclo[2.2.2]octane-1-carboxylates. rsc.org Mechanistic investigations of these reactions, often supported by computational modeling, suggest an open transition state is operative in processes mediated by organic bases under metal-free conditions. rsc.org Furthermore, an aprotic double Michael addition has been shown to be an effective alternative for synthesizing bicyclo[2.2.2]octane structures, particularly in cases where the traditional Diels-Alder cycloaddition fails. orgsyn.org
Experimental and computational mechanistic studies have also shed light on radical chain pathways for accessing bicyclo[1.1.1]pentane (BCP) derivatives, providing insights that can be relevant to the synthesis of other strained bicyclic systems. researchgate.net These studies help in understanding the factors that control regioselectivity and catalyst turnover. researchgate.net
Theoretical Studies on Stereoselectivity and Reactivity
The rigid bicyclo[2.2.2]octane scaffold plays a critical role in dictating the stereochemical outcomes of reactions. Its constrained structure influences the trajectory of approaching reagents, leading to predictable stereoselectivity. acs.org
Theoretical studies have been extensively applied to understand the facial stereoselectivity in Diels-Alder reactions involving dienes fused to a bicyclo[2.2.2]octane moiety. researchgate.net Computational modeling of transition states suggests that steric interactions are the primary determinant of the observed syn-anti adduct ratios. researchgate.net In Lewis acid-catalyzed Diels-Alder reactions, captodative alkenes have been shown to exhibit exclusive endo preference, a phenomenon that can be rationalized through theoretical models of the transition state.
The stereoselectivity of reactions can be highly dependent on conditions such as temperature and solvent polarity. DFT studies have been used to explore competing transition states that can lead to discrepancies in enantioselectivity. For example, in copper-catalyzed Henry reactions using chiral 1,2-diaminobicyclo[2.2.2]octane-derived ligands, DFT calculations revealed that steric hindrance at the catalyst's axial position governs facial selectivity. Plausible reaction models derived from the absolute configuration of products suggest that a metal-coordinated substrate is positioned such that one face is blocked by the ligand, leaving the other face open for attack, leading to a consistent and predictable stereochemical outcome. acs.org
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations have provided deep insights into the electronic structure and properties of bicyclo[2.2.2]octane-2-carboxylic acid and its analogs. Density functional theory (DFT) at levels such as B3LYP/6-311+G(d,p) has been a powerful tool for these investigations. researchgate.netnih.gov
These calculations have been used to determine the energies of substituted bicyclo[2.2.2]octane-1-carboxylic acids and their corresponding anions to evaluate substituent effects on acidity. nih.gov The substituent effects are analyzed using isodesmic reactions, revealing that the effect in the anion is significantly greater than in the neutral acid molecule. nih.gov The calculated acidities show good agreement with experimental values, making this theoretical approach a reliable model for predicting the inductive effect of various substituents. nih.gov
Further studies have employed the Quantum Theory of Atoms in Molecules (QTAIM) methodology to analyze substituent effects based on atomic charges. researchgate.net This approach allows for the quantitative assessment of the inductive component of the substituent effect. researchgate.net Theoretical calculations have also been used to predict physical characteristics, such as NMR chemical shielding tensors and vibrational frequencies, which show good correlation with experimental measurements. researchgate.net
Table 2: Quantum Chemical Methods and Findings
| Method | Application | Key Findings | Source |
|---|---|---|---|
| DFT (B3LYP/6-311+G(d,p)) | Calculation of molecular energies and acidities | Provides reliable prediction of inductive effects and acidity in agreement with experimental data. | nih.gov |
| QTAIM | Analysis of substituent effects | Allows for quantitative determination of the inductive component of substituent effects. | researchgate.net |
| DFT (B3LYP/6-311+G(2d,p)) | Calculation of NMR shielding and vibrational frequencies | Calculated values closely match experimental spectra. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Bicyclo 2.2.2 Octane 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of bicyclo[2.2.2]octane-2-carboxylic acid in solution, providing insights into its proton and carbon environments, the connectivity of its atoms, and its specific three-dimensional arrangement.
The ¹H NMR spectrum of (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid is characterized by distinct regions corresponding to the carboxylic acid proton and the protons of the bicyclic skeleton. Due to the molecule's chirality and rigid conformation, most protons on the alkane framework are chemically non-equivalent, leading to complex signal multiplicities.
The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region of the spectrum, usually above 10 ppm, with its exact chemical shift being concentration and solvent-dependent. The 13 protons attached to the carbon skeleton are found in the upfield region, generally between 1.0 and 2.5 ppm. These signals often overlap, forming a complex series of multiplets. Key proton environments include the two bridgehead protons (H-1 and H-4), the methine proton at the stereocenter (H-2), and the six pairs of diastereotopic methylene (B1212753) protons (H-3, H-5, H-6, H-7, H-8). The coupling constants (J-values) between adjacent protons are dependent on the dihedral angles between them, which is a key feature for conformational analysis in rigid systems. cdnsciencepub.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| -COOH | > 10.0 | Broad Singlet (br s) | Shift is highly dependent on solvent and concentration. |
| H-2 (Methine) | ~2.2 - 2.5 | Multiplet (m) | Adjacent to the electron-withdrawing carboxyl group. |
| H-1, H-4 (Bridgehead) | ~1.8 - 2.2 | Multiplet (m) | Unique chemical environment at the junction of the rings. |
| Methylene Protons (H-3, H-5, H-6, H-7, H-8) | ~1.2 - 1.9 | Multiplet (m) | Complex, overlapping signals due to multiple couplings and diastereotopicity. |
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. For this compound, nine distinct signals are expected, corresponding to each of the nine carbon atoms in the asymmetric molecule.
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield around 175-180 ppm. The carbon atom at the stereocenter (C-2), being attached to the carboxyl group, is also shifted downfield relative to other aliphatic carbons. The two bridgehead carbons (C-1 and C-4) and the remaining six methylene carbons of the bridges appear in the upfield region of the spectrum. The precise chemical shifts are influenced by steric interactions and geometric relationships within the rigid bicyclic structure. cdnsciencepub.com
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxyl) | 175 - 180 | Quaternary carbon, typically a sharp signal. |
| C-2 (Methine) | 40 - 45 | Carbon bearing the carboxyl group. |
| C-1, C-4 (Bridgehead) | 30 - 35 | Tertiary carbons at the ring junctions. |
| C-3, C-5, C-6, C-7, C-8 (Methylene) | 20 - 30 | Signals for the six methylene carbons of the bridges. |
While 1D NMR provides information on chemical environments, 2D NMR techniques are essential for unambiguously assigning signals and confirming the stereochemistry. longdom.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the tracing of the carbon skeleton's connectivity. For instance, the signal for H-2 would show correlations to the protons on C-3 and the bridgehead proton H-1. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for assigning which proton signals correspond to which carbon atoms in the framework.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It can be used to confirm the assignment of quaternary carbons (like the carbonyl carbon) by observing its correlation with nearby protons (e.g., H-2 and H-3).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for confirming stereochemistry. nih.gov They identify protons that are close to each other in space, regardless of whether they are connected through bonds. For the (2R) configuration, specific NOE correlations would be expected between protons on the same face of the bicyclic system, which would be distinct from those expected for the (2S) enantiomer or other diastereomers.
| Technique | Information Provided | Application to Bicyclo[2.2.2]octane-2-carboxylic Acid |
|---|---|---|
| COSY | ¹H-¹H coupling (connectivity through bonds) | Confirms which protons are on adjacent carbons (e.g., H-2 to H-1 and H-3). |
| HSQC/HMQC | Direct ¹H-¹³C correlation (one-bond) | Assigns each proton signal to its corresponding carbon atom. |
| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Confirms assignments of quaternary carbons and overall structure. |
| NOESY/ROESY | ¹H-¹H spatial proximity (through space) | Confirms the relative stereochemistry of the molecule. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group and the C-H bonds of the saturated bicyclic structure. nih.gov
The most prominent feature is a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.org Overlapping this broad band are the C-H stretching vibrations of the alkane framework, which appear as sharp peaks between 3000 and 2850 cm⁻¹. libretexts.orglibretexts.org Another key diagnostic peak is the intense, sharp absorption corresponding to the carbonyl (C=O) stretch, which typically appears around 1700 cm⁻¹. libretexts.orglibretexts.org
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H Stretch | Carboxylic Acid (very broad) |
| 3000 - 2850 | C-H Stretch | Alkane framework |
| ~1700 | C=O Stretch | Carboxylic Acid (strong, sharp) |
| 1470 - 1450 | C-H Bend (Scissoring) | Alkane (CH₂) |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid |
| ~920 | O-H Bend | Carboxylic Acid (out-of-plane) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of bicyclo[2.2.2]octane-2-carboxylic acid is C₉H₁₄O₂, corresponding to a monoisotopic mass of approximately 154.10 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for this compound would include:
Loss of the carboxyl group: Cleavage of the bond between C-2 and the carbonyl carbon can lead to the loss of a COOH radical (45 Da), resulting in a prominent fragment ion at m/z 109 (C₈H₁₃⁺).
Retro-Diels-Alder Reaction: The bicyclo[2.2.2]octane system can undergo a characteristic retro-Diels-Alder fragmentation, leading to the elimination of a neutral ethene molecule (28 Da). This would produce a fragment ion from the molecular ion at m/z 126.
Loss of water: A fragment corresponding to the loss of a water molecule (18 Da) from the molecular ion may also be observed, particularly under certain ionization conditions, leading to a peak at m/z 136.
| m/z Value | Proposed Fragment | Neutral Loss |
|---|---|---|
| 154 | [C₉H₁₄O₂]⁺ (Molecular Ion) | - |
| 136 | [C₉H₁₂O]⁺ | H₂O (18 Da) |
| 126 | [C₇H₁₀O₂]⁺ | C₂H₄ (28 Da) |
| 109 | [C₈H₁₃]⁺ | COOH (45 Da) |
Future Research Directions and Emerging Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in utilizing (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid lies in its efficient and environmentally benign synthesis. Current research directions are focused on overcoming the limitations of traditional methods, which can involve expensive reagents, harsh conditions, and low yields. google.com
Key future research efforts include:
Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.2]octane core. rsc.orgrsc.org Future work will concentrate on developing novel chiral catalysts that can facilitate this cycloaddition with high enantioselectivity, thus providing direct access to the desired (2R) enantiomer and avoiding resolution steps. acs.org The goal is to create methodologies that are not only highly selective but also operate under mild, metal-free conditions. acs.org
Biocatalysis and Enzymatic Resolution: The use of enzymes offers a green alternative for producing enantiopure compounds. ru.nl Research into enzymatic resolution of racemic bicyclo[2.2.2]octane esters is a promising avenue. researchgate.net Future developments will likely involve screening for more efficient and robust enzymes, and optimizing reaction conditions to make biocatalytic processes viable on an industrial scale. This approach aligns with the growing demand for sustainable chemical manufacturing.
Elimination of Hazardous Reagents: Many existing synthetic routes for bicyclic compounds rely on toxic or hazardous materials. A significant challenge is to redesign these syntheses using greener solvents, safer reagents, and more atom-economical reaction pathways. nih.gov
Design of Novel Chiral Catalysts and Auxiliaries with Enhanced Performance
Derivatives of the bicyclo[2.2.2]octane scaffold are proving to be exceptional platforms for designing new chiral catalysts and auxiliaries. acs.orgnih.gov The rigidity of the framework allows for the precise spatial arrangement of catalytic groups, leading to high levels of stereocontrol in chemical reactions. acs.orgresearchgate.net
Future research in this area is directed towards:
Advanced Ligand Design: Derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and cis-2,5-diaminobicyclo[2.2.2]octane are being used to create novel chiral ligands for metal-catalyzed reactions. acs.orgnih.govacs.org These ligands have shown high efficiency in reactions like the copper-catalyzed Henry reaction and rhodium-catalyzed C-H activation. nih.govbohrium.comnih.gov The next generation of these catalysts will likely feature enhanced steric and electronic tuning to improve their performance and broaden their applicability to a wider range of chemical transformations. acs.org
Organocatalysis: ABOC-containing tripeptides have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions, achieving high enantioselectivity. acs.orgnih.gov The challenge lies in expanding the scope of these organocatalysts to other important reaction classes and understanding the structure-activity relationships to rationally design even more effective catalysts.
Expansion of Applications in Complex Chemical Synthesis and Medicinal Chemistry Scaffolds
The unique three-dimensional shape of the bicyclo[2.2.2]octane core makes it an attractive scaffold for applications in medicinal chemistry and the synthesis of complex natural products. google.comresearchgate.net
Emerging opportunities and challenges include:
Bioisosteric Replacement of Phenyl Rings: A significant area of interest is the use of the bicyclo[2.2.2]octane scaffold as a saturated, 3D-rich bioisostere for the flat phenyl ring. pharmablock.comnih.govprismbiolab.com Replacing aromatic rings in drug candidates with this scaffold can lead to improved physicochemical properties, such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, without compromising biological activity. nih.govenamine.net For example, replacing a phenyl ring in the drug Imatinib with a bicyclo[2.2.2]octane core has been shown to improve metabolic stability. nih.gov Future work will focus on systematically exploring this strategy in a wider range of therapeutic targets.
Scaffolds for Novel Therapeutics: The rigid framework is ideal for creating peptidomimetics and constraining peptide structures into specific conformations, which is crucial for enhancing metabolic stability and receptor binding affinity. smolecule.com It serves as a key intermediate for antiviral agents, including those targeting the influenza virus. smolecule.com The challenge is to leverage this scaffold to design new generations of drugs for a variety of diseases. google.com
Natural Product Synthesis: The bicyclo[2.2.2]octane motif is present in numerous complex natural products, such as various alkaloids. google.comnih.gov Developing efficient synthetic routes to this compound and its derivatives will facilitate the total synthesis of these intricate molecules and their analogues for biological evaluation. rsc.orgresearchgate.net
| Application Area | Key Advantage of Bicyclo[2.2.2]octane Scaffold | Future Research Goal |
|---|---|---|
| Medicinal Chemistry (Bioisostere) | Improves physicochemical properties (solubility, metabolic stability). nih.govenamine.net | Systematic replacement of aromatic rings in diverse drug classes. |
| Peptidomimetics | Provides rigid, defined 3D structure to mimic protein motifs. smolecule.com | Design of highly stable and potent peptide-based drugs. |
| Natural Product Synthesis | Serves as a core building block for complex alkaloids and terpenes. google.comresearchgate.net | Efficient total synthesis of rare and bioactive natural products. |
| Chiral Catalysis | Creates a rigid chiral environment for high stereocontrol. acs.orgresearchgate.net | Development of highly active and broadly applicable asymmetric catalysts. |
Integration with Flow Chemistry and Automated Synthesis Methodologies
The modernization of synthetic chemistry through automation and continuous processing presents a significant opportunity for the production and application of this compound.
Future directions in this domain involve:
Continuous Flow Synthesis: Translating the synthesis of bicyclo[2.2.2]octane derivatives to flow chemistry systems can offer numerous advantages, including enhanced safety, better temperature and pressure control, and improved scalability. pharmablock.comgoogle.com The challenge is to adapt and optimize existing multi-step batch syntheses for continuous-flow platforms.
Automated Synthesis and Library Generation: The use of polymer-supported reagents and sequestering agents has been shown to be effective for preparing libraries of bicyclo[2.2.2]octane derivatives without the need for traditional chromatographic purification. rsc.org Integrating these techniques with automated synthesis platforms would enable the rapid generation of large libraries of compounds based on the this compound scaffold. This high-throughput approach is invaluable for drug discovery, allowing for the efficient screening of many derivatives to identify promising therapeutic leads.
Q & A
Q. What are the established synthetic routes for (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid?
Methodological Answer: The primary synthesis involves catalytic hydrogenation of Diels-Alder adducts. For example, reacting 1,3-cyclohexadiene with acrylic acid forms the bicyclic intermediate, which is then hydrogenated using platinum catalysts to yield the saturated bicyclo[2.2.2]octane-2-carboxylic acid. Stereochemical control is achieved via chiral auxiliaries or enantioselective hydrogenation conditions . Alternative routes include modifications of bicyclo[2.2.2]octane-2,5-dione, where reduction of the diketone precursor followed by selective functionalization yields the carboxylic acid derivative .
Q. How is the stereochemistry of this compound confirmed experimentally?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for stereochemical analysis. Coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) differentiate cis/trans isomers. For example, in trans-3-substituted derivatives, dihedral angles near 180° result in larger -values (~10–12 Hz), whereas cis configurations (0° dihedral angle) show smaller couplings (~2–4 Hz). X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in studies of analogous bicyclic β-amino acids .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?
Methodological Answer: Enantioselective synthesis is achieved through chiral catalysts or resolution techniques. For instance, asymmetric hydrogenation using Ru-BINAP catalysts can induce high ee by leveraging steric and electronic effects in the transition state . Alternatively, enzymatic resolution with lipases or esterases selectively hydrolyzes one enantiomer from a racemic mixture. Recent studies also employ chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry during Diels-Alder reactions, followed by auxiliary removal under mild acidic conditions .
Q. What strategies address discrepancies in stereochemical outcomes between Curtius and Hofmann rearrangement methods for bicyclo[2.2.2]octane derivatives?
Methodological Answer: The Curtius rearrangement (via acyl azides) and Hofmann rearrangement (via amides) can yield different stereoisomers due to divergent reaction pathways. Computational modeling (DFT) reveals that Curtius intermediates favor trans configurations due to steric hindrance during nitrene formation, whereas Hofmann rearrangements proceed through cis-favoring transition states. To resolve contradictions, researchers should:
Q. How do conformational constraints of the bicyclo[2.2.2]octane scaffold influence its utility in foldamer design?
Methodological Answer: The rigid bicyclic structure restricts backbone torsion angles (e.g., θ and ψ angles in β-peptides), promoting helical or sheet-like secondary structures. Circular dichroism (CD) and molecular dynamics (MD) simulations show that substituents at the bridgehead position (e.g., amino or carboxyl groups) enhance stability by pre-organizing side-chain interactions. For example, (2R)-configured derivatives exhibit stronger intramolecular hydrogen bonding in oligoureas, enabling predictable folding patterns for biomimetic applications .
Data Contradiction Analysis
Q. How should conflicting reports on the thermodynamic stability of cis vs. trans isomers be reconciled?
Methodological Answer: Discrepancies often arise from solvent effects or measurement techniques. For example, calorimetric data in polar solvents (e.g., water) may favor cis isomers due to solvation entropy, while gas-phase computations suggest trans dominance from steric considerations. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
